3-(1-Methylcyclopropyl)phenol CAS 1673559-64-2 properties
3-(1-Methylcyclopropyl)phenol CAS 1673559-64-2 properties
Topic: 3-(1-Methylcyclopropyl)phenol (CAS 1673559-64-2) Properties Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers
CAS 1673559-64-2 | A High-Value Bioisostere for Drug Design
Executive Summary
3-(1-Methylcyclopropyl)phenol (CAS 1673559-64-2) is a specialized aromatic building block increasingly utilized in modern medicinal chemistry.[1] Structurally, it consists of a phenol core substituted at the meta-position with a 1-methylcyclopropyl group.
This compound serves as a critical bioisostere for the tert-butyl and isopropyl groups. While mimicking the lipophilic bulk of these alkyl groups, the cyclopropyl ring introduces unique conformational constraints and alters the metabolic profile by blocking standard benzylic oxidation pathways. It is primarily employed in the optimization of lead compounds targeting GPCRs and kinases, where "scaffold hopping" is required to improve oral bioavailability and half-life (
Physicochemical Profile
The following data aggregates predicted and experimental parameters suitable for laboratory handling and computational modeling.
| Property | Value | Source/Methodology |
| CAS Number | 1673559-64-2 | Chemical Abstracts Service |
| IUPAC Name | 3-(1-methylcyclopropyl)phenol | Systematic Nomenclature |
| Molecular Formula | Stoichiometric Calculation | |
| Molecular Weight | 148.20 g/mol | Isotopic Mass Summation |
| Exact Mass | 148.0888 Da | High-Res MS Standard |
| Appearance | Colorless to pale yellow oil/solid | Analog Comparison (e.g., 3-isopropylphenol) |
| Predicted LogP | 3.10 ± 0.3 | Consensus Model (cLogP) |
| pKa (Acidic) | 9.95 ± 0.15 | Phenolic -OH (Predicted) |
| H-Bond Donors | 1 | Hydroxyl Group |
| H-Bond Acceptors | 1 | Hydroxyl Group |
| Rotatable Bonds | 1 | Bond between Phenyl and Cyclopropyl |
| Topological Polar Surface Area | 20.2 | TPSA Calculation |
Synthetic Architecture
The synthesis of 3-(1-methylcyclopropyl)phenol requires precision to install the strained cyclopropyl ring without compromising the aromatic system. The most robust industrial route utilizes a Wittig Olefination followed by a Simmons-Smith Cyclopropanation .
Core Synthetic Pathway
-
Precursor: 3-Methoxyacetophenone (Protected Phenol).
-
Olefination: Conversion of the ketone to a terminal alkene using methyltriphenylphosphonium bromide.
-
Cyclopropanation: Stereospecific addition of a methylene carbenoid across the double bond.
-
Deprotection: Cleavage of the methyl ether to reveal the free phenol.
Detailed Protocol (Scale: 10 mmol)
Note: All reactions must be performed under an inert atmosphere (
Step 1: Methylenation (Wittig Reaction)
-
Reagents: Methyltriphenylphosphonium bromide (1.2 eq), KOtBu (1.3 eq), THF (anhydrous).
-
Procedure: Suspend phosphonium salt in THF at 0°C. Add KOtBu portion-wise to generate the ylide (bright yellow). Stir for 30 min. Add 3-methoxyacetophenone dropwise. Warm to RT and stir for 4h.
-
Workup: Quench with sat.
. Extract with . Dry ( ) and concentrate. -
Intermediate: 1-(3-methoxyphenyl)-1-propene (Isopropenyl anisole).
Step 2: Simmons-Smith Cyclopropanation
-
Reagents: Diethylzinc (
, 1.0M in hexanes, 2.5 eq), Diiodomethane ( , 5.0 eq), DCM (anhydrous). -
Procedure: To a solution of the alkene in DCM at -10°C, add
carefully (highly pyrophoric). Stir for 10 min. Add dropwise (maintain temp < 0°C) to form the Furukawa reagent ( ). Stir at RT for 12-16h. -
Workup: Quench cautiously with sat.
(gas evolution). Separate layers. Wash organic layer with (to remove iodine) and brine. -
Intermediate: 1-methoxy-3-(1-methylcyclopropyl)benzene.
Step 3: Demethylation [2]
-
Reagents: Boron tribromide (
, 1.0M in DCM, 1.5 eq). -
Procedure: Dissolve intermediate in DCM at -78°C. Add
dropwise. Warm to 0°C and stir for 2h. -
Workup: Quench with ice water. Extract with DCM.[3] Wash with
. Purify via silica gel chromatography (Hexanes/EtOAc gradient).
Visualization: Synthetic Workflow
Figure 1: Step-wise synthetic route from acetophenone precursor to final phenolic product.
Medicinal Chemistry Applications
Bioisosterism & Scaffold Hopping
In drug design, the tert-butyl group is a common lipophilic moiety used to fill hydrophobic pockets in enzymes or receptors. However, it suffers from metabolic liability (oxidation). The 1-methylcyclopropyl group acts as a superior bioisostere:
-
Steric Bulk: It occupies a similar volume to an isopropyl or tert-butyl group but with a rigid, planar geometry relative to the ring connection.
-
Lipophilicity: It maintains high lipophilicity (LogP ~3.1) essential for membrane permeability.
Metabolic Stability (The "Magic Methyl" Effect)
The primary advantage of this scaffold is the blockade of benzylic oxidation .
-
Mechanism: In alkyl-substituted benzenes (e.g., 3-isopropylphenol), the benzylic carbon-hydrogen bond is weak and rapidly hydroxylated by Cytochrome P450 enzymes (CYP3A4/2D6).
-
Solution: The 1-methylcyclopropyl group lacks a benzylic hydrogen atom on the quaternary carbon attached to the ring. Furthermore, the cyclopropyl C-H bonds are stronger (
character) and resistant to abstraction. This extends the metabolic half-life ( ) of the drug candidate.
Visualization: Metabolic Fate Comparison
Figure 2: Comparative metabolic stability. The quaternary center of the 1-methylcyclopropyl group blocks standard oxidative degradation pathways.
Handling & Safety Protocols
As a phenol derivative, CAS 1673559-64-2 requires specific safety measures during handling.
-
Hazards:
-
Skin Corrosion/Irritation: Phenols are corrosive. Direct contact can cause chemical burns and rapid absorption.
-
Eye Damage: Risk of severe corneal injury.
-
-
PPE Requirements:
-
Nitrile gloves (double-gloving recommended for concentrated solutions).
-
Chemical splash goggles.
-
Lab coat with chemical resistance.
-
-
Storage:
-
Store under inert gas (
) to prevent slow oxidation of the phenol ring (quinonoid formation). -
Keep refrigerated (2-8°C) for long-term stability.
-
References
-
Chemical Abstracts Service (CAS). Registry Data for CAS 1673559-64-2. American Chemical Society. Link
-
Charette, A. B., et al. (2009). "Simmons–Smith Cyclopropanation Reaction." Organic Reactions.[3] Wiley-VCH. Link
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. "Molecular Variations in Homologous Series: Cyclopropyl as a Bioisostere." Elsevier. Link
-
PubChem Compound Summary. 3-(1-Methylcyclopropyl)phenol Analog Data. National Center for Biotechnology Information. Link
Sources
- 1. 1129-27-7|4-(Butan-2-yl)benzene-1,2-diol|BLD Pharm [bldpharm.com]
- 2. KR20080097494A - 2-cyclopropyl-6-methylphenol - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 4167-74-2|4-Isobutylphenol|BLD Pharm [bldpharm.com]
- 5. 621-27-2|3-N-Propylphenol|BLD Pharm [bldpharm.com]
